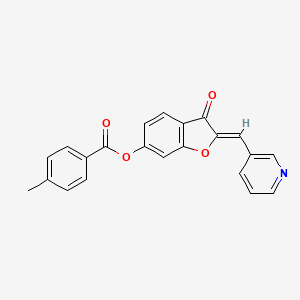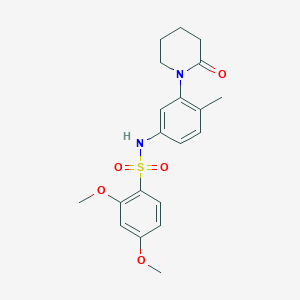![molecular formula C20H24N4O3 B3003412 3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide CAS No. 338963-28-3](/img/structure/B3003412.png)
3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a cyclohexyl group, a 4-nitrophenyl moiety, and a pyrrol ring, which are connected through a propanohydrazide linker. This structure suggests potential for various chemical reactions and interactions based on the functional groups present.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, cyclohexylamine has been shown to react with different aryl-substituted aldehydes to form products through nucleophilic substitution and condensation followed by hydrolysis . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the reaction of cyclohexylamine with a suitable 4-nitrophenyl-substituted aldehyde and a pyrrol-containing compound to form the hydrazone linkage.
Molecular Structure Analysis
The molecular structure of related compounds indicates the presence of intramolecular hydrogen bonding, which could also be expected in the compound of interest . The presence of a nitro group and a pyrrol ring in the compound suggests potential for electronic polarization, which could influence the molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
Compounds with similar structural motifs have been shown to undergo various chemical reactions. For example, hydrazones derived from cyclohexanone can react with arylidines to yield triazolopyridines . The presence of a hydrazone in the target compound suggests it may also participate in similar reactions, potentially leading to the formation of heterocyclic compounds. Additionally, the nitro group could be involved in redox reactions or serve as an electrophile in nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a cyclohexyl group could impart hydrophobic character, while the nitro and pyrrol groups could contribute to the compound's polarity and potential for hydrogen bonding. The electronic properties, such as reduction potentials, could be inferred from related compounds, which show more negative reduction potentials compared to their analogs . The compound's reactivity towards amines under photo-induced conditions could also be an important chemical property, as demonstrated by related compounds undergoing autorecycling oxidation .
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Schiff’s bases, including analogues similar to 3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide, have been synthesized and studied for their potential antidepressant and nootropic activities. Compounds with the 4-nitrophenyl group have shown significant activity in these domains, suggesting their potential as central nervous system active agents (Thomas et al., 2016).
Synthesis and Characterization in Polymer Science
- Derivatives of 3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide have been explored in the context of conducting polymers, where their synthesis has led to materials suitable for use in electrochromic devices (Variş et al., 2006).
Antibacterial and Antifungal Properties
- Novel N′-heteroarylidene-1-carbohydrazide derivatives, including compounds similar to 3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide, have shown broad-spectrum antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL. They also exhibited moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).
Applications in Advanced Synthesis Techniques
- Efficient synthesis methods have been developed for N-fused heterocyclic compounds, including derivatives similar to 3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide. These methods involve novel domino protocols and highlight the potential of these compounds in diverse chemical syntheses (Hosseini & Bayat, 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-cyclohexyl-N-[(E)-(4-nitrophenyl)methylideneamino]-2-pyrrol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-20(22-21-15-17-8-10-18(11-9-17)24(26)27)19(23-12-4-5-13-23)14-16-6-2-1-3-7-16/h4-5,8-13,15-16,19H,1-3,6-7,14H2,(H,22,25)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTILCTJOWNGSAW-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3003330.png)
![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione](/img/structure/B3003333.png)


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3003338.png)





![N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide](/img/structure/B3003348.png)
![N-Cyclopropyl-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B3003349.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)
![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)